![molecular formula C16H23N3S B14195620 Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- CAS No. 832098-96-1](/img/structure/B14195620.png)
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- is an organosulfur compound with a complex structure that includes a quinoline ring system. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- typically involves the reaction of aniline derivatives with carbon disulfide in an aqueous medium. This method allows for the efficient formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thioureas, guanidines, and other sulfur-containing compounds .
科学研究应用
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and tuberculosis.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
作用机制
The mechanism of action of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase.
Radical Scavenging: Acts as an antioxidant by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid).
Electron Donor-Acceptor Complex: Functions as a pre-catalyst in electron donor-acceptor complex catalysis, facilitating the formation of iminyl radical intermediates from oxime esters.
相似化合物的比较
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- can be compared with other similar compounds such as:
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
These comparisons highlight the unique properties of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- in terms of its chemical reactivity and applications.
属性
CAS 编号 |
832098-96-1 |
|---|---|
分子式 |
C16H23N3S |
分子量 |
289.4 g/mol |
IUPAC 名称 |
[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C16H23N3S/c17-16(20)18-13-7-9-14(10-8-13)19-11-3-5-12-4-1-2-6-15(12)19/h7-10,12,15H,1-6,11H2,(H3,17,18,20) |
InChI 键 |
WXKPCCNYVYGSNK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)CCCN2C3=CC=C(C=C3)NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)
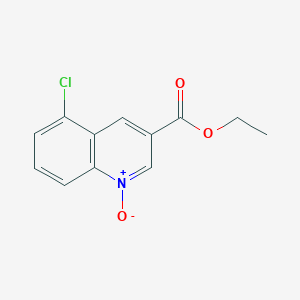
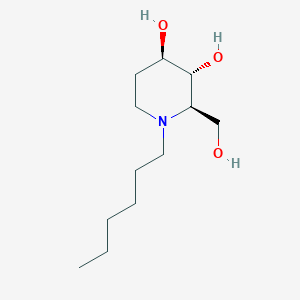
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)
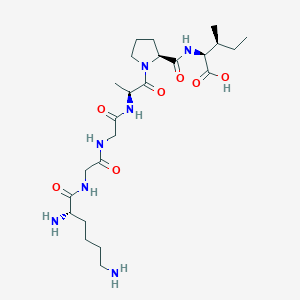
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
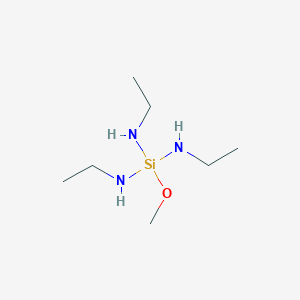
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)
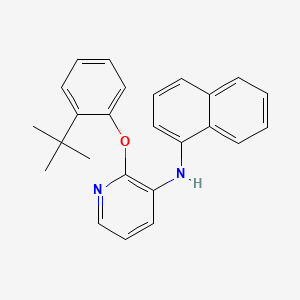
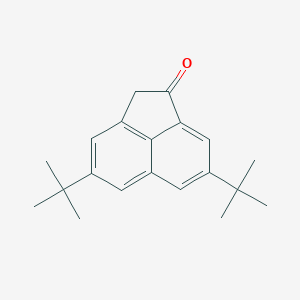
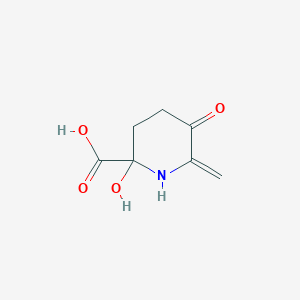

![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
